molecular formula C18H22N4O3S B11166049 1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166049
M. Wt: 374.5 g/mol
InChI Key: GHUVMMXOSASAFP-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a thiadiazole ring, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the condensation of 3-(3,4-dimethylphenyl)-2-oxocyclopentanecarboxamide with oxalyl chloride, followed by the reaction with ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate and trimethylsilyl isothiocyanate . The resulting intermediate undergoes further reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential drug candidate.

    Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-(3,4-dimethylphenyl)ethanone
  • 1-(3,4-dimethylphenyl)-5-ethoxy-3-methyl-1H-pyrazole
  • 4-benzyl-5,5-dimethyl-2-oxazolidinone

Uniqueness

1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a thiadiazole ring, and a dimethylphenyl group

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O3S/c1-4-25-10-15-20-21-18(26-15)19-17(24)13-8-16(23)22(9-13)14-6-5-11(2)12(3)7-14/h5-7,13H,4,8-10H2,1-3H3,(H,19,21,24)

InChI Key

GHUVMMXOSASAFP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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